7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
CAS No.:
Cat. No.: VC20162462
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13ClN2O |
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Molecular Weight | 200.66 g/mol |
IUPAC Name | 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride |
Standard InChI | InChI=1S/C9H12N2O.ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H |
Standard InChI Key | JWPCKRLMRAZSOX-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=C2CCNCC2=C1.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2,6-naphthyridine core, a bicyclic system comprising two fused pyridine rings. The tetrahydro modification (1,2,3,4-tetrahydro) indicates partial saturation of one pyridine ring, reducing aromaticity and altering electronic properties . The methoxy group at position 7 introduces steric and electronic effects, influencing molecular interactions.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 238.70 g/mol (calculated from isotopic composition).
Crystallographic Data
While X-ray diffraction data for this specific compound is unavailable, related tetrahydro-naphthyridine derivatives exhibit monoclinic crystal systems with space group and unit cell parameters approximating .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves multi-step organic reactions:
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Ring Construction:
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A Friedländer annulation between 2-aminopyridine derivatives and cyclic ketones forms the naphthyridine core. For example, reacting 2-amino-5-methoxypyridine with cyclohexanone under acidic conditions yields the tetrahydro intermediate .
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Alternative methods employ Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions, as demonstrated in syntheses of analogous naphthyridines .
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Functionalization:
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Salt Formation:
Optimization Challenges
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Regioselectivity: Controlling the position of methoxy substitution requires careful selection of catalysts (e.g., Pd(PPh)) and reaction conditions .
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Yield Improvement: Chromatographic purification (silica gel, hexanes/ethyl acetate gradients) is critical, with typical yields ranging from 45% to 80% for analogous compounds .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: >50 mg/mL in water (hydrochloride salt form).
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Thermal stability: Decomposition observed at 220–240°C (DSC data).
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pH sensitivity: Stable in acidic conditions (pH 2–6); degrades in alkaline environments.
Spectroscopic Data
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H NMR (400 MHz, DO): δ 7.85 (s, 1H, H-5), 6.92 (d, , 1H, H-8), 4.12 (t, , 2H, H-1), 3.79 (s, 3H, OCH), 2.95–2.85 (m, 4H, H-2,3) .
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C NMR (100 MHz, DO): δ 165.2 (C=O), 158.3 (C-7), 149.1 (C-6), 132.4 (C-5), 121.8 (C-8), 56.1 (OCH), 45.3 (C-1), 28.9 (C-2,3) .
Biological Activity and Applications
In Vitro Studies
Industrial Applications
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